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Compound of Interest

Compound Name: Org 25935

Cat. No.: B1248844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1] By

blocking the reuptake of glycine, Org 25935 effectively increases the extracellular

concentration of this amino acid in the synaptic cleft. Glycine is an essential co-agonist for the

N-methyl-D-aspartate (NMDA) receptor, a key player in the mechanisms of synaptic plasticity,

such as long-term potentiation (LTP) and long-term depression (LTD).[2] This modulatory action

on NMDA receptor function makes Org 25935 a valuable pharmacological tool for studying the

molecular underpinnings of learning, memory, and various neurological disorders. These

application notes provide detailed protocols for utilizing Org 25935 to investigate its effects on

synaptic plasticity, particularly NMDA receptor-dependent LTP in hippocampal slices.

Mechanism of Action
The primary mechanism of action of Org 25935 is the selective inhibition of the glycine

transporter 1 (GlyT-1).[1] GlyT-1 is predominantly located on glial cells surrounding synapses

and is responsible for clearing glycine from the synaptic cleft.[3] By inhibiting GlyT-1, Org
25935 leads to an elevation of extracellular glycine levels. This increased availability of glycine

enhances the activation of NMDA receptors, which require the binding of both glutamate and a

co-agonist (glycine or D-serine) to become fully active. The enhanced NMDA receptor-

mediated calcium influx triggers a cascade of downstream signaling events that are crucial for

the induction and maintenance of synaptic plasticity.[2][4]
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Data Presentation
The following tables summarize the quantitative effects of GlyT-1 inhibitors on synaptic

plasticity, as reported in preclinical studies. These data can serve as a reference for expected

outcomes when using Org 25935 in similar experimental paradigms.
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Parameter Control (Vehicle)
GlyT-1 Inhibitor
(e.g., Org 25935)

Expected Outcome

Baseline fEPSP Slope

(mV/ms)
0.5 ± 0.05 0.5 ± 0.05

No significant change

in baseline synaptic

transmission.

LTP Magnitude (% of

Baseline 60 min post-

HFS)

150 ± 10% 180 ± 15%

Significant increase in

the magnitude of long-

term potentiation.

Paired-Pulse

Facilitation (Ratio)
1.8 ± 0.1 1.8 ± 0.1

No significant change,

suggesting a

postsynaptic

mechanism of action.

Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard

model for in vitro electrophysiological studies of synaptic plasticity.

Materials:

Rodent (e.g., Wistar rat or C57BL/6 mouse)

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

Dissection tools (scissors, forceps)

Vibrating microtome (vibratome)

Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution:

In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, 2

CaCl2

Oxygenated aCSF for recovery and recording (same composition as slicing solution)
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Recovery chamber

Recording chamber

Procedure:

Anesthetize the animal according to approved institutional animal care and use committee

(IACUC) protocols.

Perform decapitation and rapidly dissect the brain.

Submerge the brain in ice-cold, oxygenated aCSF slicing solution.

Isolate the hippocampi from both hemispheres.

Cut 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold,

oxygenated aCSF.

Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at

least 30 minutes.

After the initial recovery period, maintain the slices at room temperature (22-25°C) in

oxygenated aCSF for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of Long-
Term Potentiation (LTP)
This protocol details the procedures for recording field excitatory postsynaptic potentials

(fEPSPs) and inducing LTP in the CA1 region of the hippocampus.

Materials:

Prepared acute hippocampal slices

Recording setup (microscope, micromanipulators, amplifier, digitizer, data acquisition

software)

Glass microelectrodes (1-5 MΩ resistance) filled with aCSF
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Bipolar stimulating electrode

Org 25935 stock solution (e.g., in DMSO) and final dilution in aCSF

High-frequency stimulation (HFS) protocol (e.g., 1 train of 100 pulses at 100 Hz, or theta-

burst stimulation)

Procedure:

Transfer a hippocampal slice to the recording chamber, continuously perfused with

oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode

in the stratum radiatum of the CA1 region.

Establish a stable baseline recording of fEPSPs by delivering single pulses at a low

frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to

elicit a fEPSP amplitude that is 30-40% of the maximum.

After establishing a stable baseline, apply Org 25935 to the perfusion bath at the desired

final concentration (e.g., 1-10 µM). Allow the drug to perfuse for at least 20-30 minutes to

reach equilibrium.

Induce LTP using a high-frequency stimulation (HFS) protocol.

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes

post-HFS to assess the magnitude and stability of potentiation.

For control experiments, perform the same procedure using a vehicle control (e.g., aCSF

with the same concentration of DMSO as the Org 25935 solution).

Analyze the data by measuring the initial slope of the fEPSP. Normalize the slope values to

the average baseline slope and plot them over time. The magnitude of LTP is typically

quantified as the average percentage increase in the fEPSP slope during the last 10 minutes

of the recording period compared to the baseline.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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